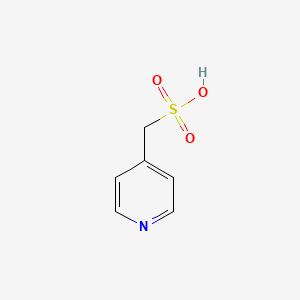

4-Pyridinemethanesulfonic acid

Description

Historical Context of Sulfonic Acid Chemistry in Pyridine (B92270) Systems

The journey into the chemistry of pyridine began in 1849 when Scottish scientist Thomas Anderson first isolated it from bone oil. This discovery paved the way for extensive investigations into pyridine and its derivatives. However, the introduction of a sulfonic acid group directly onto the pyridine ring proved to be a formidable challenge for early chemists. Unlike benzene, the pyridine ring is less reactive towards electrophilic aromatic substitution, making direct sulfonation difficult. wikipedia.org

Early methods for producing pyridine-3-sulfonic acid, a related compound, were harsh and hazardous, often requiring high temperatures (230-240°C) and toxic catalysts like mercury sulfate (B86663) over long reaction times. These processes, while eventually successful, highlighted the need for safer and more efficient synthetic routes. The development of methods to synthesize pyridinemethanesulfonic acids, where the sulfonic acid group is attached to a methyl substituent on the pyridine ring, represented a significant advancement, offering alternative pathways to incorporate this important functional group.

Scope and Significance of Pyridinemethanesulfonic Acid in Contemporary Chemical Research

In modern chemical research, sulfonic acids and their derivatives are of paramount importance. They are utilized as catalysts in organic synthesis, and their salts are fundamental components in the manufacturing of detergents, dyes, and pharmaceuticals. britannica.com The sulfonic acid group can significantly enhance the water solubility of compounds, a valuable property in various applications. britannica.com

4-Pyridinemethanesulfonic acid, in particular, and its derivatives are subjects of ongoing research. For instance, α-hydroxy-4-pyridinemethanesulfonic acid is recognized for its antioxidant and exfoliating properties, finding use in the pharmaceutical and cosmetic industries as a therapeutic agent for skin conditions and as an ingredient in skincare products. lookchem.com It also serves as a chelating agent in industrial processes and as a preservative in certain applications. lookchem.com Furthermore, derivatives of pyridinemethanesulfonic acid have been investigated for their potential as antitumor agents and in the development of N-F fluorinating agents. beilstein-journals.orgacs.org

Structural Isomerism and Positional Influence on Reactivity and Functionality within Pyridinemethanesulfonic Acid Isomers (e.g., 2-, 3-, and this compound)

The position of the methanesulfonic acid group on the pyridine ring—at the 2-, 3-, or 4-position—gives rise to structural isomers with distinct chemical and physical properties. This positional isomerism is a critical factor that governs the reactivity and functionality of the molecule.

The nitrogen atom in the pyridine ring influences the electron distribution, making the 2- and 4-positions more susceptible to nucleophilic substitution. msu.edu Conversely, electrophilic substitution is generally favored at the 3-position, although it is slower than in benzene. slideshare.net The basicity of the pyridine nitrogen is also affected by the position of substituents; electron-donating groups at the 2- and 4-positions increase basicity more than at the 3-position. msu.edu

In the context of pyridinemethanesulfonic acid isomers, the location of the CH₂SO₃H group has a profound impact on the molecule's electronic properties and, consequently, its reactivity. For example, studies on substituted pyridines have shown that the electronic effects of substituents at the 4-position can significantly influence the properties of the molecule, such as bond lengths and electron density when coordinated to a metal center. nih.gov Electron-donating groups at the 4-position tend to increase the electron density around a coordinated metal, while electron-withdrawing groups have the opposite effect. nih.gov This principle is crucial in the design of ligands for catalysis and materials science. nih.govnumberanalytics.com

The differing reactivity of isomers is a fundamental concept in organic chemistry. scirp.orgsolubilityofthings.com Even subtle changes in the spatial arrangement of atoms can lead to significant differences in physical properties and chemical behavior. scirp.orglibretexts.org In the case of pyridinemethanesulfonic acid isomers, these differences can dictate their utility in various applications, from pharmaceuticals to industrial catalysis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-ylmethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c8-11(9,10)5-6-1-3-7-4-2-6/h1-4H,5H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULKRFPGJKVILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564706 | |

| Record name | (Pyridin-4-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115653-18-4 | |

| Record name | (Pyridin-4-yl)methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Pyridinemethanesulfonic Acids

Direct Sulfonation Strategies for Pyridine (B92270) Ring Systems

Direct sulfonation of pyridine is notably more challenging than that of benzene. The pyridine nitrogen acts as a Lewis base, readily reacting with strong acids like fuming sulfuric acid to form a pyridinium (B92312) salt. This deactivates the ring towards electrophilic attack, making reactions like sulfonation and nitration sluggish and requiring harsh conditions. wikipedia.orgquora.com When sulfonation does occur, it typically yields pyridine-3-sulfonic acid, as the 3-position is the most electron-rich carbon in the deactivated pyridinium ion. wikipedia.org

However, recent advancements have enabled the direct and regioselective C4-sulfonylation of pyridine. A notable method involves the preactivation of pyridine with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a nucleophilic sulfinic acid salt. chemistryviews.org This approach achieves high regioselectivity for sulfonylation at the C4 position. The choice of base is critical in directing the position of the sulfonyl substituent. chemistryviews.org

A modular three-component approach has also been developed based on this activation strategy. It utilizes a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), an organolithium reagent (e.g., phenyl lithium), and the activated pyridinium triflate to construct C4-sulfonylated pyridines. chemrxiv.org This method provides a versatile route to various sulfonylated pyridine derivatives with high regioselectivity. chemrxiv.org

Table 1: Reagents for C4-Selective Sulfonylation of Pyridine

| Activating Agent | Sulfonyl Source | Base | Solvent | Selectivity |

|---|---|---|---|---|

| Triflic Anhydride (Tf₂O) | Sodium para-toluenesulfinate | N-methylpiperidine | Chloroform | High C4 selectivity chemistryviews.org |

Functional Group Interconversion Pathways to Sulfonic Acid Moieties

Functional group interconversion (FGI) offers a versatile alternative for introducing sulfonic acid groups onto a pyridine ring, bypassing the challenges of direct sulfonation. These methods leverage existing functional groups as synthetic handles for transformation into the desired sulfonic acid moiety. smolecule.com Common FGI strategies include:

Oxidation of Sulfur-Containing Groups: Precursors such as pyridyl thiols or thioethers can be oxidized to the corresponding sulfonic acid. This is a frequently used transformation in organic synthesis, often employing strong oxidizing agents. Continuous flow reactors have been utilized for the selective electrochemical oxidation of thioethers to sulfoxides and sulfones, highlighting a modern approach to this conversion. ucd.ie

Nucleophilic Substitution: Halopyridines, particularly those with a halogen at the 2- or 4-position, can undergo nucleophilic aromatic substitution with sulfite (B76179) ions (e.g., sodium sulfite) to introduce the sulfonic acid group.

Diazotization of Aminopyridines: An amino group on the pyridine ring can be converted into a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, followed by hydrolysis to yield the sulfonic acid. This approach is often used to create sulfonyl chlorides, which are then hydrolyzed. smolecule.com For example, 5-nitropyridine-2-sulfonic acid can be synthesized in a two-step reaction from 3-nitropyridine. researchgate.net

The use of continuous flow processing can enhance the safety and efficiency of these transformations, particularly those involving unstable intermediates like diazonium salts. smolecule.comucd.ie

Advanced Synthetic Techniques for Substituted Pyridinemethanesulfonic Acid Derivatives

Modern synthetic chemistry has introduced sophisticated techniques to address the challenges of selectivity and reactivity in pyridine chemistry. These methods are crucial for preparing specifically substituted pyridinemethanesulfonic acid derivatives for various applications.

Pyridinium methanesulfonate (B1217627) salts are a class of ionic liquids or synthetic intermediates formed by the reaction of pyridine or its derivatives with methanesulfonic acid or its esters. The synthesis typically involves either a direct acid-base reaction or a quaternization reaction.

One common method is the metathesis reaction, where a pyridinium halide is reacted with a methanesulfonate salt, such as sodium methanesulfonate. mdpi.com This green chemistry approach allows for the exchange of anions to produce the desired pyridinium methanesulfonate. Another straightforward synthesis involves the reaction of pyridine with an alkyl methanesulfonate, such as methyl methanesulfonate, leading to the formation of an N-alkylpyridinium methanesulfonate salt. prepchem.com

The reaction of pyridine N-oxide with methanesulfonic anhydride provides another route to a unique pyridinium salt, 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. nih.goviucr.org This reaction proceeds by treating a solution of pyridine N-oxide with methanesulfonic anhydride at low temperatures. nih.goviucr.org

Table 2: Synthesis of Selected Pyridinium Methanesulfonate Salts

| Product | Reactant 1 | Reactant 2 | Method | Yield | Reference |

|---|---|---|---|---|---|

| Butyl Pyridinium Methanesulfonate | Butyl pyridinium bromide | Sodium methanesulfonate | Metathesis | 91% | mdpi.com |

| N-methylpyridinium methanesulfonate | Pyridine | Methyl methanesulfonate | Quaternization | - | prepchem.com |

Regioselectivity is a paramount concern in the synthesis of substituted pyridines. Due to the inherent electronic properties of the pyridine ring, reactions can often yield a mixture of isomers. nih.gov Achieving substitution specifically at the C4 position of a pyridinemethanesulfonic acid requires precise control.

Strategies to control regioselectivity include:

Activating Groups: As discussed, activation of the pyridine ring with agents like triflic anhydride can direct incoming nucleophiles, such as sulfinates, to the C4 position. chemistryviews.orgchemrxiv.orgnih.gov

Blocking Groups: A powerful strategy involves the temporary installation of a blocking group at the more reactive positions (e.g., C2 and C6) to force functionalization at the desired C4 position. A simple maleate-derived blocking group has been shown to be effective for directing Minisci-type decarboxylative alkylation to the C4 position of pyridine. nih.govchemrxiv.org This blocking group can be easily removed after the reaction. This principle can be extended to other C4-functionalization reactions.

Catalyst Control: The choice of catalyst and ligands can profoundly influence the regiochemical outcome of a reaction. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com While less commonly discussed for 4-pyridinemethanesulfonic acid itself, it is a critical consideration when chiral centers are present in substituents or when synthesizing chiral derivatives. Stereoselective synthesis can be achieved by using chiral substrates, reagents, or catalysts. mdpi.comnih.gov For instance, photoredox catalysis has been employed for the stereoselective addition of C-radicals to chiral imines to synthesize unnatural α-amino acids, a strategy that could be adapted for creating complex, chiral pyridinemethanesulfonic acid derivatives. nih.gov Multi-catalytic systems have also been designed for the one-pot stereoselective synthesis of secondary benzylic alcohols, demonstrating the potential for complex stereocontrol in multi-step syntheses. chemrxiv.org

Catalysis is central to the efficient and selective synthesis of pyridine derivatives. Catalyst development focuses on improving yields, enhancing selectivity (regio-, chemo-, and stereo-), and enabling reactions under milder conditions.

Heterogeneous Catalysts: For large-scale production, solid acid catalysts like zeolites (e.g., ZSM-5) are employed in the gas-phase synthesis of pyridine and its alkyl derivatives from simple precursors like aldehydes, ketones, and ammonia. google.com The catalytic activity of these zeolites can be enhanced by modification with various metals, including zinc, cobalt, lead, or thallium. google.com

Homogeneous Catalysts: Transition metal catalysts are widely used for C-H activation and cross-coupling reactions on the pyridine ring.

Rhodium (III) catalysts , for example, have been used for the synthesis of pyridones from acrylamides and alkynes. The ligand architecture around the metal center (e.g., using a bulky cyclopentadienyl (B1206354) ligand) was found to be crucial for controlling regioselectivity. rsc.org

Nickel catalysts have been developed to override the intrinsic site-selectivity of the pyridine ring. A bifunctional nickel-carbene ligand incorporating an aluminum-binding side-arm can direct C-H activation to the C3 position, demonstrating that catalyst design can overcome the inherent reactivity patterns of the substrate. nih.gov

Palladium catalysts are extensively used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach various substituents to pre-functionalized pyridines.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions via single-electron transfer pathways. It has been successfully applied to the C4-alkylation of pyridines using N-(acyloxy)phthalimides as alkyl radical precursors, offering a mild and efficient method that tolerates a wide range of functional groups. rsc.org

These catalytic advancements provide a powerful toolbox for the synthesis of functionalized pyridines, including complex derivatives of this compound.

Advanced Characterization Techniques for Pyridinemethanesulfonic Acid Systems

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone in the analysis of 4-Pyridinemethanesulfonic acid, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural and electronic features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂-) protons and the aromatic protons of the pyridine (B92270) ring. The protons on the pyridine ring adjacent to the nitrogen (at positions 2 and 6) are typically deshielded and appear at a lower field (higher ppm value) compared to the protons at positions 3 and 5, due to the electronegativity of the nitrogen atom. researchgate.netresearchgate.net The methylene protons, being adjacent to the electron-withdrawing sulfonyl group, would also be expected to appear at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbon atoms in the pyridine ring show characteristic shifts, with the carbon at position 4 (bearing the methanesulfonic acid group) and the carbons at positions 2 and 6 (adjacent to the nitrogen) being the most deshielded. testbook.comresearchgate.net The methylene carbon would also have a specific resonance influenced by the attached sulfonate group.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the assignment of signals and solidifying the structural determination. rsc.org

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H-2, H-6 | ¹H | ~8.5-8.7 | Aromatic protons adjacent to the nitrogen atom. chemicalbook.com |

| H-3, H-5 | ¹H | ~7.3-7.5 | Aromatic protons meta to the nitrogen atom. chemicalbook.com |

| -CH₂- | ¹H | ~3.9-4.5 | Methylene protons adjacent to the sulfonate group. |

| C-4 | ¹³C | ~145-150 | Aromatic carbon attached to the substituent. chemicalbook.com |

| C-2, C-6 | ¹³C | ~150-155 | Aromatic carbons adjacent to the nitrogen atom. testbook.com |

| C-3, C-5 | ¹³C | ~124-128 | Aromatic carbons meta to the nitrogen atom. testbook.com |

| -CH₂- | ¹³C | ~55-60 | Methylene carbon attached to the sulfonate group. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding. ethz.chsemi.ac.cn

IR Spectroscopy: The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key characteristic absorption bands for this compound include:

O-H Stretch: A broad and strong absorption in the 2500-3300 cm⁻¹ region, characteristic of the sulfonic acid hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

S=O Stretches: Strong, asymmetric and symmetric stretching vibrations for the sulfonate group (SO₃) are expected in the 1250-1350 cm⁻¹ and 1040-1180 cm⁻¹ regions, respectively.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring produce a series of characteristic bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric S=O stretch and the breathing modes of the pyridine ring are often strong in the Raman spectrum. researchgate.net

Hydrogen Bonding Studies: The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the strength and nature of hydrogen bonding. rsc.orgnih.gov In this compound, strong intermolecular hydrogen bonds are expected between the sulfonic acid group of one molecule and the nitrogen atom of the pyridine ring of another, forming a zwitterionic structure in the solid state. This interaction would be observable as a significant broadening and shifting of the O-H and pyridine ring vibrational bands. nih.gov

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | IR | 2500 - 3300 (broad) |

| Aromatic C-H stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H stretch | IR, Raman | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) stretch | IR, Raman | 1400 - 1600 |

| S=O asymmetric stretch | IR | 1250 - 1350 |

| S=O symmetric stretch | IR, Raman | 1040 - 1180 |

| S-O stretch | IR | 800 - 900 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within the molecule. For this compound, the absorption spectrum is dominated by the π→π* transitions of the pyridine ring. masterorganicchemistry.com The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. researchgate.netgithub.io

pKa Determination: UV-Vis spectroscopy is a powerful method for determining the acid dissociation constant (pKa) of a compound. nih.govliverpool.ac.uk The electronic structure, and thus the UV-Vis spectrum, of the pyridine ring is sensitive to the protonation state of the nitrogen atom. By recording the absorbance spectra of this compound solutions across a range of pH values, the equilibrium between the protonated (pyridinium) and deprotonated (pyridine) forms can be monitored. nih.gov A plot of absorbance at a specific wavelength versus pH yields a sigmoidal curve, from which the pKa can be accurately determined as the pH at the inflection point. nih.gov The presence of the acidic sulfonic acid group and the basic pyridine nitrogen means the compound is zwitterionic, and this technique can help quantify the acidity of the pyridinium (B92312) ion.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial structural information through the analysis of its fragmentation pattern. chemguide.co.uk

For this compound (C₆H₇NO₃S, Molecular Weight: 173.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. The high-energy ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.orgyoutube.comacdlabs.com

Expected fragmentation pathways include:

Loss of SO₃: Cleavage of the C-S bond could lead to the loss of a neutral sulfur trioxide molecule (80 Da), resulting in a prominent peak corresponding to the pyridylmethyl cation.

Formation of Pyridylmethyl Cation: The [C₆H₆N]⁺ fragment (m/z = 92) resulting from the loss of the sulfonic acid group is expected to be a stable and thus abundant ion.

Cleavage of the Pyridine Ring: Further fragmentation of the pyridine ring can lead to smaller charged fragments.

Analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the identification of its key structural motifs. chemguide.co.uklibretexts.org

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound. mdpi.comresearchgate.net

For this compound, X-ray crystallography would be expected to confirm the zwitterionic nature in the solid state, where the acidic proton from the sulfonic acid group transfers to the basic nitrogen atom of the pyridine ring. The analysis would reveal the geometry of the resulting pyridinium and sulfonate ions and precisely map the strong hydrogen bonding network that holds the crystal together. rsc.orgmdpi.com This data is invaluable for understanding the compound's physical properties, such as melting point and solubility.

Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for assessing the purity of this compound by separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for this purpose. A reversed-phase HPLC method, using a C18 column with a buffered aqueous-organic mobile phase (e.g., water/acetonitrile with a buffer like ammonium (B1175870) acetate), would be suitable. The compound can be detected using a UV detector set at the λmax of the pyridine ring. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Ion-Exchange Chromatography (IEC): Given the ionic nature of the compound (containing both a sulfonic acid and a pyridine group), IEC can also be an effective separation technique for both analysis and purification.

These chromatographic techniques are crucial for quality control, ensuring the compound meets the required purity specifications for its intended application.

Theoretical and Computational Chemistry of Pyridinemethanesulfonic Acids

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the interatomic forces. diva-portal.org

For 4-pyridinemethanesulfonic acid, MD simulations can be used to explore its conformational landscape. This includes the rotation around the C-S bond, which determines the orientation of the bulky sulfonic acid group relative to the pyridine (B92270) ring. By simulating the molecule over nanoseconds or longer, one can determine the relative populations of different conformers and the energy barriers between them. nih.gov

MD simulations are particularly valuable for studying intermolecular interactions. dtu.dkect-journal.kz When this compound is simulated in a solvent like water, the simulations can reveal detailed information about the hydrogen bonding network. rsc.org This includes hydrogen bonds between the sulfonic acid group and water molecules, and between the pyridine nitrogen and water. libretexts.org Understanding these interactions is key to explaining the molecule's solubility and behavior in aqueous solutions. These simulations can also model how the molecule interacts with other species, such as metal ions or the active site of a biological macromolecule. mdpi.com

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. chemrevlett.comnih.gov These models are built on the principle that the activity of a molecule is a function of its structural and physicochemical properties.

For a class of compounds like pyridine derivatives, a QSAR model can be developed to predict a specific activity, such as catalytic efficiency or biological potency. researchgate.netchemrevlett.com The process involves several steps:

Data Set Collection : A set of pyridine derivatives with experimentally measured activities is compiled. chemrevlett.combenthamdirect.com

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometrical descriptors, and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity. chemrevlett.combenthamdirect.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. chemrevlett.com

For this compound, a QSAR model could be used to predict its properties based on its calculated descriptors. For instance, if a QSAR model for the catalytic activity of pyridinesulfonic acid ligands in a particular reaction exists, it could be used to estimate the effectiveness of the 4-isomer. nih.govchemrxiv.org These predictive models are invaluable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing the synthesis of the most promising candidates, thereby saving significant time and resources. nih.gov

Table 3: Common Descriptors in QSAR Models for Pyridine Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic properties and reactivity. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, shape, and branching. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Hydrophobicity and steric bulk. |

Coordination Chemistry and Supramolecular Assembly of Pyridinemethanesulfonic Acids

Pyridinemethanesulfonic Acid as a Ligand in Metal Complexation

The presence of distinct donor sites—the pyridine (B92270) nitrogen and the sulfonate oxygen atoms—enables 4-pyridinemethanesulfonic acid to act as a versatile ligand in the formation of metal complexes. nih.govresearchgate.net The specific coordination behavior depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

This compound can coordinate to metal centers in several ways, leveraging its two primary donor functionalities.

N-donor Coordination: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a classic Lewis base capable of forming a coordinate bond with a metal ion. wikipedia.org This is a well-established mode of binding for pyridine and its derivatives, resulting in a wide array of transition metal pyridine complexes. wikipedia.orgelsevierpure.com The coordination strength is influenced by the basicity of the pyridine nitrogen and the Lewis acidity of the metal center.

O-sulfonate Coordination: The sulfonate group (-SO₃⁻) has three oxygen atoms, which can act as donor sites. The sulfonate group can coordinate to a metal ion in a monodentate fashion (using one oxygen atom), a bidentate chelating fashion (using two oxygen atoms with the same metal), or a bridging fashion (linking two or more metal centers). rsc.org This versatility allows for the formation of diverse and complex architectures, including one-, two-, or three-dimensional coordination polymers. rsc.org

The combination of these two sites allows this compound to function as:

A monodentate ligand , coordinating either through the pyridine nitrogen or a sulfonate oxygen.

A bidentate or polydentate ligand , potentially chelating a metal ion, although this is sterically less probable due to the flexible methylene (B1212753) spacer.

A bridging ligand , where the nitrogen and sulfonate ends coordinate to different metal centers, leading to the formation of coordination polymers. rsc.org

The coordination of this compound to a metal ion induces characteristic changes in its spectroscopic properties, which can be monitored to confirm complex formation and elucidate the coordination environment.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode. Upon coordination of the pyridine nitrogen to a metal center, the vibrational frequencies of the pyridine ring are altered. Notably, the C=N and C=C in-plane stretching vibrations, typically observed in the 1600-1500 cm⁻¹ region for a free pyridine ring, often shift to higher frequencies (a blue shift) by 15-20 cm⁻¹. kpi.ua This shift is a direct consequence of the electronic changes in the ring upon donation of the nitrogen's lone pair to the metal. kpi.ua Similarly, coordination of the sulfonate group affects the S-O stretching frequencies. In the free sulfonate ion, the asymmetric and symmetric S-O stretching vibrations appear as strong bands. Upon coordination, these bands may shift, and their number may increase depending on the coordination mode (monodentate, bidentate, or bridging), reflecting the change in the symmetry of the SO₃ group. chem-soc.si

Table 1: Typical Infrared Spectral Shifts upon Metal Coordination

| Vibrational Mode | Typical Wavenumber (Free Ligand) | Change upon Coordination |

|---|---|---|

| Pyridine Ring C=N/C=C Stretch | ~1598 cm⁻¹ | Shifts to higher energy (1615-1620 cm⁻¹) |

| Sulfonate (SO₃) Asymmetric Stretch | ~1200 cm⁻¹ | Shifts and/or splits |

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can provide information about the coordination environment. The π → π* transitions of the pyridine ring may shift upon coordination. More significantly, if the metal is a transition element, d-d electronic transitions may appear in the visible region of the spectrum, the energies of which are indicative of the ligand field strength and the geometry of the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information in solution. The chemical shifts of the pyridine ring protons are sensitive to the coordination of the nitrogen atom. Upon complexation, the proton signals, particularly those of the protons alpha to the nitrogen, typically shift downfield due to the deshielding effect of the metal ion.

While specific crystal structures of metal complexes with this compound are not widely reported, analogies can be drawn from related pyridine-carboxylate and pyridine-sulfonate ligands. rsc.orgnih.govresearchgate.net These structures reveal that such bifunctional ligands can form:

Discrete Mononuclear or Polynuclear Complexes: Where one or more ligand molecules coordinate to a central metal ion or a small cluster of ions. nih.gov

Coordination Polymers: Extended networks where the ligand bridges between metal centers, creating 1D chains, 2D layers, or 3D frameworks. The specific dimensionality is often dictated by the coordination preference of the metal ion and the geometry of the ligand. rsc.org

For example, studies on metal-sulfate complexes with pyridine show the formation of polymeric chains where sulfate (B86663) anions bridge metal centers that are also coordinated by pyridine ligands. nih.gov

Supramolecular Interactions and Hydrogen Bonding Networks

Beyond its role as a ligand, this compound is an excellent building block for supramolecular assemblies due to its capacity for forming strong and directional hydrogen bonds. nih.govnih.gov Its zwitterionic nature, with a positively charged pyridinium (B92312) group (a hydrogen bond donor) and a negatively charged sulfonate group (a hydrogen bond acceptor), is key to this behavior.

The primary hydrogen bonding interactions involving the zwitterionic form of this compound are between the pyridinium N-H group and the sulfonate oxygen atoms.

N-H···O Hydrogen Bonds: This is the most significant interaction, where the acidic proton on the pyridinium nitrogen acts as a donor to one of the oxygen atoms of the sulfonate group on a neighboring molecule. This type of interaction is a recurring motif in the crystal structures of organic salts containing these ions. nih.gov For instance, in the crystal structure of the related salt, pyridinium methanesulfonate (B1217627), strong N-H···O hydrogen bonds link the individual cations and anions into a cohesive network. nih.gov

The combination of a pyridine-derived cation and a methanesulfonate anion is the basis for a class of organic salts, some of which can be classified as protic ionic liquids (PILs). ionike.com An ionic liquid is a salt with a melting point below 100 °C.

Pyridinium methanesulfonate, the simple 1:1 salt of pyridine and methanesulfonic acid, is a crystalline organic salt at room temperature. nih.gov Its structure is defined by the ionic and hydrogen-bonding interactions between the pyridinium cation and the methanesulfonate anion. nih.gov Such protic salts are formed by the transfer of a proton from a Brønsted acid (methanesulfonic acid) to a Brønsted base (pyridine). ionike.com

These pyridinium-based salts are of significant interest as they can serve as precursors or components in the design of functional materials. By modifying the pyridine ring or the sulfonate component, properties such as melting point, viscosity, and solubility can be tuned. Protic ionic liquids based on pyridinium cations have been investigated for their potential applications in acid catalysis and as environmentally benign reaction media. ionike.com

Table 2: Crystallographic Data for Pyridinium Methanesulfonate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₉NO₃S | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P n a 2₁ | nih.gov |

| a (Å) | 11.0853 | nih.gov |

| b (Å) | 8.1425 | nih.gov |

| c (Å) | 8.4530 | nih.gov |

This structural information highlights the ordered, three-dimensional network formed through the interplay of ionic forces and N-H···O hydrogen bonds between the constituent ions. nih.gov

Self-Assembly Mechanisms and Crystal Engineering Principles

The supramolecular assembly of this compound is a nuanced process governed by a variety of non-covalent interactions. The inherent bifunctionality of the molecule, possessing both a Lewis basic pyridine ring and an acidic sulfonic acid group, dictates its behavior in the solid state. This section delves into the specific mechanisms that drive the self-assembly of this compound and the crystal engineering principles that emerge from its structural characteristics.

In the solid state, this compound exists as a zwitterion, where the proton from the sulfonic acid group is transferred to the nitrogen atom of the pyridine ring. lookchem.com This intramolecular proton transfer results in a pyridinium cation and a sulfonate anion within the same molecule. This zwitterionic nature is a critical factor in its self-assembly, creating strong electrostatic interactions and specific hydrogen bonding patterns that define the crystal structure.

The primary mechanism driving the self-assembly of this compound is the formation of a robust N⁺−H···O⁻ hydrogen bond. lookchem.com This interaction links the pyridinium cation of one molecule to the sulfonate oxygen of an adjacent molecule. This specific and directional hydrogen bond acts as a supramolecular synthon, a reliable and predictable interaction that guides the formation of the crystal lattice. In the case of this compound, these N⁺−H···O⁻ interactions lead to the formation of a "catemer" motif, which is a chain-like arrangement of molecules. lookchem.com

From a crystal engineering perspective, this compound serves as a versatile building block for the design of more complex supramolecular architectures and coordination polymers. The pyridinium group can act as a hydrogen bond donor and can also participate in π-π stacking interactions, although the latter is not the dominant interaction in its own crystal structure. The sulfonate group, with its three oxygen atoms, is an excellent hydrogen bond acceptor and can also coordinate to metal centers in multiple ways (monodentate, bidentate, bridging), making it a valuable component in the construction of metal-organic frameworks (MOFs).

The predictability of the N⁺−H···O⁻ synthon allows for a rational design approach in crystal engineering. By introducing other molecules (co-formers) that can compete with or complement this primary interaction, it is possible to generate a variety of new solid forms, such as co-crystals and salts, with tailored structures and properties. The principles of hydrogen bond hierarchy, where stronger and more directional interactions dominate the assembly process, are central to this design strategy.

Interactive Data Table: Crystallographic and Hydrogen Bond Information for Pyridinesulfonic Acids

The following table summarizes key crystallographic and hydrogen bond data for 4-pyridinesulfonic acid, providing a basis for understanding the self-assembly of the closely related this compound.

| Compound | Crystal System | Space Group | Key Supramolecular Synthon | Resulting Motif | Reference |

|---|---|---|---|---|---|

| 4-Pyridinesulfonic Acid | Monoclinic | P2₁/c | N⁺−H···O⁻ | Catemer leading to a herringbone structure | lookchem.com |

Mechanistic Studies in Biochemical Systems Involving Pyridinemethanesulfonic Acid Derivatives

Derivatives of pyridinemethanesulfonic acid have been instrumental in elucidating key biochemical pathways, particularly in the context of plant metabolism. Their inhibitory effects on specific enzymes have provided valuable insights into complex processes like photorespiration and its interplay with photosynthesis.

Mechanistic Studies in Biochemical Systems Involving Pyridinemethanesulfonic Acid Derivatives

Inhibition of Glycolate (B3277807) Oxidase Enzyme Activity

Glycolate oxidase is a key enzyme in the photorespiratory pathway, catalyzing the oxidation of glycolate to glyoxylate. biologydiscussion.comresearchgate.net The inhibition of this enzyme has been a focal point of research to understand and potentially manipulate photorespiration for improved photosynthetic efficiency. nih.gov

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., α-hydroxy-2-pyridinemethanesulfonic acid as an inhibitor)

α-hydroxy-2-pyridinemethanesulfonic acid (α-HPMS) is a well-established and potent inhibitor of glycolate oxidase. biologydiscussion.compnas.organnualreviews.org It acts as a competitive inhibitor, mimicking the natural substrate, glycolate. pnas.orgull.es The structural similarity allows α-HPMS to bind to the active site of glycolate oxidase, thereby preventing the binding and oxidation of glycolate. ull.es

Kinetic studies have been crucial in quantifying the inhibitory potency of α-HPMS. The inhibition constant (Ki) is a key parameter derived from these analyses, representing the concentration of the inhibitor required to produce half-maximum inhibition. While specific Ki values for α-HPMS with glycolate oxidase from various plant sources are not always explicitly stated in the reviewed literature, the effectiveness of this compound as a competitive inhibitor has been repeatedly demonstrated. pnas.org For instance, in studies with purified glycolate oxidase, α-hydroxysulfonates, the class of compounds to which α-HPMS belongs, have been shown to be effective competitive inhibitors at low concentrations. pnas.org

The interaction between α-HPMS and glycolate oxidase is a classic example of competitive inhibition, where the inhibitor and substrate compete for the same binding site on the enzyme. This is often visualized using Lineweaver-Burk plots, where the presence of the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum velocity (Vmax).

Table 1: Kinetic Parameters of Glycolate Oxidase Inhibition

| Inhibitor | Enzyme Source | Type of Inhibition | Key Findings |

| α-hydroxy-2-pyridinemethanesulfonic acid (α-HPMS) | Spinach, Tobacco | Competitive | Effective at low concentrations, causing accumulation of glycolate. nih.govpnas.org |

| Butyl-2-hydroxy-3-butynoate | Spinach | Irreversible | Inactivates the enzyme by modifying the FMN prosthetic group. annualreviews.org |

| 4-carboxy-5-dodecylsulfanyl-1,2,3-triazole (CDST) | Human | --- | Inhibitor of human glycolate oxidase. nih.gov |

Molecular Mechanisms of Glycolate Oxidase Inhibition

The inhibitory action of α-hydroxy-2-pyridinemethanesulfonic acid on glycolate oxidase stems from its structural analogy to the substrate, glycolate. Both molecules possess a carboxyl group and a hydroxyl group on adjacent carbon atoms, which is a key feature for binding to the enzyme's active site. ull.es The pyridine (B92270) ring in α-HPMS further influences its binding characteristics.

The active site of glycolate oxidase contains specific amino acid residues that interact with the substrate. For instance, in human glycolate oxidase, arginine residues are involved in binding the carboxylate group of the substrate. nih.gov It is proposed that α-HPMS binds to this active site, with its sulfonate group likely interacting with the same residues that bind the carboxylate group of glycolate. The hydroxyl group and the pyridine ring of the inhibitor would then occupy the space normally taken up by the rest of the glycolate molecule. This binding is tight enough to prevent glycolate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

Furthermore, studies on human glycolate oxidase have revealed the importance of a flexible loop region (loop 4) near the active site. nih.govfrontiersin.org The conformation of this loop can be influenced by the size of the ligand bound in the active site. While the direct interaction of α-HPMS with this loop in plant glycolate oxidase has not been explicitly detailed, it is plausible that the binding of this inhibitor could stabilize a specific conformation of the active site that is unfavorable for catalysis.

Influence on Glycolate Metabolism Pathways

The inhibition of glycolate oxidase by α-hydroxy-2-pyridinemethanesulfonic acid has profound effects on the entire glycolate metabolism pathway. nih.govnih.gov By blocking the conversion of glycolate to glyoxylate, α-HPMS causes a significant accumulation of glycolate within plant tissues. nih.govnih.govnih.govresearchgate.net This accumulation has been observed in various plant species, including tobacco and soybean. nih.govnih.gov

The blockage of the glycolate pathway has several downstream consequences:

Altered Carbon Flow: The carbon that would normally be salvaged through the photorespiratory pathway gets trapped as glycolate. This leads to a reduction in the labeling of downstream intermediates of the pathway, such as glycine (B1666218) and serine, when plants are supplied with ¹⁴CO₂. nih.gov

Impact on Photosynthesis: The disruption of the glycolate pathway can indirectly inhibit photosynthesis. nih.govannualreviews.org This is because the pathway is essential for recycling carbon back to the Calvin cycle. When this recycling is blocked, there can be a depletion of Calvin cycle intermediates, leading to a decrease in the rate of CO₂ fixation. nih.gov

Interplay with Photosynthetic Carbon Metabolism and Photorespiration

The inhibition of glycolate oxidase by compounds like α-hydroxy-2-pyridinemethanesulfonic acid provides a powerful tool to investigate the intricate relationship between photosynthesis and photorespiration.

Impact on CO2 Compensation Point and Uptake

The CO₂ compensation point (Γ) is the CO₂ concentration at which the rate of photosynthetic CO₂ uptake equals the rate of respiratory CO₂ release. It is a key indicator of the balance between photosynthesis and photorespiration.

Studies have shown that α-hydroxy-2-pyridinemethanesulfonic acid can have a transient lowering effect on the CO₂ compensation point in tomato leaves, particularly within the first few minutes of application. nih.govoup.com However, the primary and more sustained effect of α-HPMS is the inhibition of net photosynthetic CO₂ uptake. nih.govoup.com This inhibition becomes more pronounced over time and is enhanced in an oxygen-free atmosphere. nih.govoup.com

The initial decrease in the CO₂ compensation point might be attributed to the immediate blockage of photorespiratory CO₂ release. However, the subsequent inhibition of photosynthesis, likely due to the disruption of the glycolate pathway and the depletion of Calvin cycle intermediates, ultimately leads to a reduced capacity for CO₂ uptake. nih.govannualreviews.org In some cases, supra-optimal levels of certain metal ions, like zinc, have been shown to increase the CO₂ compensation point and inhibit net photosynthesis, highlighting the sensitivity of this balance to various physiological stressors. scispace.com

Table 2: Effect of α-HPMS on Photosynthetic Parameters

| Plant Species | Parameter | Effect of α-HPMS | Reference |

| Tomato | CO₂ Compensation Point | Transient lowering | nih.govoup.com |

| Tomato | Net Photosynthetic CO₂ Uptake | Inhibition | nih.govoup.com |

| Tobacco | Photosynthetic ¹⁴CO₂ Uptake | Stimulated at 35°C | nih.gov |

| Soybean | Photosynthesis | Severely inhibited | nih.gov |

Metabolic Flux Analysis in Photorespiratory Pathways

Metabolic flux analysis using isotopic tracers, such as ¹⁴C, provides a dynamic view of how carbon flows through metabolic pathways. The use of α-hydroxy-2-pyridinemethanesulfonic acid in these studies has been crucial for understanding the photorespiratory pathway.

When plants are treated with α-HPMS, the flow of carbon through the glycolate pathway is halted at the glycolate oxidase step. This leads to a significant accumulation of ¹⁴C-labeled glycolate when the plants are photosynthesizing in the presence of ¹⁴CO₂. nih.gov Concurrently, the incorporation of ¹⁴C into downstream metabolites of the pathway, such as glycine and serine, is severely reduced. nih.gov

These findings provide strong evidence for the role of the glycolate pathway in recycling carbon that is lost during the oxygenase activity of RuBisCO. The accumulation of glycolate and the corresponding decrease in the formation of other photorespiratory intermediates in the presence of α-HPMS clearly demonstrate that the primary function of this pathway is to convert glycolate back into intermediates that can re-enter the Calvin cycle. nih.gov When this pathway is blocked, it leads to a net loss of fixed carbon and a subsequent inhibition of photosynthesis. nih.govannualreviews.org

No Mechanistic Studies on 4-Pyridinemethanesulfonic Acid Derivatives in Cellular Oxidative Processes Found in Publicly Available Research

Despite a comprehensive search of scientific literature, no specific mechanistic studies detailing the role of this compound or its derivatives in the modulation of cellular oxidative processes, such as hydrogen peroxide dynamics, have been identified.

While the investigation of how various chemical compounds influence cellular oxidative stress is a robust field of biochemical research, there is no publicly accessible data to suggest that this compound has been a subject of such studies. The intricate balance of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), is crucial for normal cell function, and its dysregulation is implicated in numerous pathological states. Current time information in Bangalore, IN.nih.gov Scientists actively explore how different molecules can modulate these pathways. mdpi.com However, research into the specific activities of this compound derivatives in this context appears to be absent from the current body of scientific literature.

Extensive searches for data on the synthesis and biological evaluation of 4-pyridylmethanesulfonic acid analogs as potential modulators of oxidative stress did not yield any relevant results. Similarly, inquiries into the effects of 4-pyridylmethanesulfonates on cellular hydrogen peroxide levels or broader biochemical studies on the impact of pyridyl-containing sulfonic acids on reactive oxygen species were unfruitful.

In the absence of any research findings, it is not possible to provide an article with detailed mechanistic insights or data tables as requested. The scientific community has not published studies that would form the basis for a discussion on how this compound or its derivatives might interact with and modulate the complex machinery of cellular oxidative processes.

Table of Compounds Mentioned

Since no relevant research on this compound and its derivatives in the context of cellular oxidative processes was found, a table of mentioned compounds cannot be generated.

Potential Applications in Materials Science and Engineering Academic Perspective

Development of Functional Materials Based on Pyridinemethanesulfonic Acid Architectures

The incorporation of 4-pyridinemethanesulfonic acid or its structural motifs into larger material systems can impart specific functionalities, leading to enhanced performance and novel applications. The strong ionic nature of its zwitterionic form and its ability to participate in a variety of non-covalent interactions are key to the development of these functional materials.

The integration of the pyridinemethanesulfonic acid moiety into polymer chains or as a functional component in composites offers a pathway to materials with improved physical properties and specialized functions. The sulfonic acid group can enhance hydrophilicity and act as an ion-exchange site, while the pyridine (B92270) ring provides a site for coordination chemistry, hydrogen bonding, and potential pH-responsiveness.

Research has demonstrated the synthesis of specialized resins, such as sulfonated pyridine-styrene-divinyl-benzene copolymers. researchgate.netnih.gov In these materials, the sulfonated pyridine unit is integral to the polymer structure. To enhance mechanical stability and prevent excessive swelling or shrinking, these functional polymer resins can be embedded within a porous silica (B1680970) bead matrix, creating a robust composite material. researchgate.netnih.gov Such composites have been investigated for specialized applications like isotope separation, where the ionic groups play a critical role in the material's selective adsorption properties. nih.gov

Another application involves using pyridine-sulfonic acid-related complexes to functionalize the surfaces of other materials. For instance, a sulfonated pyridine complex has been used as a reagent to graft sulfur-containing groups, such as sulfonic acid (SO₃⁻), onto the surface of pigment particles. google.com This surface modification transforms the pigment into a self-dispersible material in aqueous solutions, creating a stable composite liquid suitable for applications like inkjet inks. google.com

A frontier in this area is the construction of Zwitterionic Covalent Organic Frameworks (ZCOFs) using pyridine and sulfonic acid-containing monomers. chinesechemsoc.org These crystalline, porous polymers represent a highly ordered polymeric system where the zwitterionic units create a unique electrostatic environment within the pores, enabling applications in energy storage and catalysis. chinesechemsoc.org

Table 1: Examples of Polymeric and Composite Systems

| Material Type | Role of Pyridine-Sulfonic Acid Moiety | Resulting Properties & Applications | Source(s) |

| Sulfonated Pyridine-Styrene-Divinyl-Benzene Resin | Covalently bonded functional monomer within the polymer backbone. | Provides ion-exchange sites; used in composite form with silica for improved mechanical stability in isotope separation. | researchgate.netnih.gov |

| Surface-Treated Pigment | Surface modification agent to introduce sulfonic acid groups. | Creates a hydrophilic surface on pigment particles, enabling self-dispersion in water for ink formulations. | google.com |

| Zwitterionic Covalent Organic Framework (ZCOF) | Structural building block (monomer) for the framework. | Forms highly ordered porous polymers with high ionic conductivity and specific ion adsorption for battery applications. | chinesechemsoc.org |

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or ionic strength. d-nb.infoacs.org The zwitterionic nature of this compound makes it an ideal functional group for designing such responsive systems. Polymers incorporating this moiety are expected to exhibit sensitivity to their environment.

The pyridine ring has a pKa that allows it to be protonated or deprotonated in response to changes in ambient pH. Simultaneously, the sulfonate group remains anionic over a very wide pH range. d-nb.info This differential behavior can induce conformational changes in a polymer chain, altering material properties like solubility or swelling. For example, a polymer functionalized with these groups could be soluble at one pH and precipitate at another, allowing for the creation of "intelligent" surfaces or drug delivery vehicles that release their payload under specific physiological conditions.

Furthermore, the high density of ionic charges in materials rich in pyridinium (B92312) sulfonate zwitterions makes them highly interactive with polar solvents like water and sensitive to the concentration of other ions in solution (ionic strength). d-nb.info This can lead to thermoresponsive behavior, where the material's solubility changes with temperature, a property sought after in hydrogels and biomedical applications. acs.org

Supramolecular Materials with Tailored Properties

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. google.com this compound is exceptionally well-suited for building supramolecular materials due to its capacity for strong and directional interactions. The primary interaction is the acid-base reaction between the sulfonic acid and the pyridine nitrogen, which leads to proton transfer and the formation of a stable pyridinium-sulfonate zwitterionic salt. google.com

This powerful ionic interaction, combined with hydrogen bonding involving the sulfonate oxygens and the pyridinium N-H group, can guide the self-assembly of the molecules into highly ordered, crystalline structures. google.com Studies on analogous co-crystals of sulfonic acids and pyridyl compounds confirm the formation of thermally stable molecular solids held together by these forces. google.com

This principle can be extended to create more complex architectures. For example, molecules containing sulfonated pyridine units can act as ligands that coordinate with metal ions to form functional complexes. These complexes can then be incorporated as building blocks into larger, self-assembled systems, such as nanospheres, through further non-covalent interactions like hydrogen bonding. google.com Such hierarchical assembly allows for the design of sophisticated supramolecular materials where a specific function, like catalysis, is encapsulated within a tailored structural environment. google.com

Table 2: Supramolecular Interactions and Resulting Architectures

| Key Interaction(s) | Resulting Supramolecular Structure | Potential Material Properties | Source(s) |

| Pyridinium-Sulfonate Ion Pairing, Hydrogen Bonding | Ordered molecular crystals. | High thermal stability, defined crystalline structure. | google.com |

| Metal Coordination (Ligand), Hydrogen Bonding | Self-assembled nanospheres encapsulating functional metal complexes. | Encapsulation of catalysts, creation of discrete, functional nano-architectures. | google.com |

Electrochemical and Catalytic Materials Science Investigations

The unique electronic and structural properties of this compound make it a target for investigation in electrochemical and catalytic applications. Its combination of an acidic proton, a basic site, and a conjugated aromatic system provides multiple avenues for functionality.

In electrochemistry, the zwitterionic nature is highly advantageous. ZCOFs constructed from pyridine and sulfonic acid monomers have been shown to be effective in energy storage devices like lithium-sulfur batteries. chinesechemsoc.org In this context, the pyridinium cations enhance the adsorption of polysulfide intermediates, while the sulfonate anions mediate the energy barrier for their electrochemical conversion, leading to improved reaction kinetics. chinesechemsoc.org The inherent separation of charge in the zwitterions also promotes high ionic conductivity, a critical property for solid-state electrolytes in batteries and fuel cells. chinesechemsoc.org The presence of both proton-donating (N-H) and proton-accepting (SO₃⁻) sites makes materials based on this compound candidates for proton-exchange membranes in fuel cells, which require efficient proton transport.

As a catalyst, the strong acidity of the sulfonic acid group is the primary feature. Similar structures, like pyridinium propanesulfonate, have been cited as effective acid catalysts for chemical reactions such as the synthesis of oligosaccharides. mdpi.com When immobilized on a solid support, for instance by grafting onto magnetic silica nanoparticles, sulfonic acid groups create strong, reusable solid acid catalysts. The presence of the pyridine ring offers a site for secondary interactions with substrates or for further functionalization.

Furthermore, sulfonated pyridine moieties are used as ligands in transition-metal complexes designed for catalysis. A notable example is a Ruthenium-based complex for water oxidation, a key reaction for producing hydrogen fuel. google.com The sulfonated ligands help to tune the electronic properties of the metal center and allow the complex to be integrated into larger supramolecular assemblies. google.com

Q & A

Q. What are the reliable synthetic routes for 4-Pyridinemethanesulfonic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via oxidation of thiol derivatives (e.g., 4-pyridinethiol) using hydrogen peroxide in acidic or alkaline media. For example, hydrogen peroxide in glacial acetic acid avoids side products like di-4-pyridyl disulfide dinitrate, which are common when nitric acid is used alone . Key variables include pH (alkaline conditions reduce side reactions) and oxidant concentration. Yield optimization requires monitoring reaction intermediates via HPLC or TLC .

Q. How can researchers characterize the purity of this compound, and what analytical techniques are most effective?

Purity assessment typically combines:

- HPLC : Use sulfonic acid-compatible mobile phases (e.g., sodium 1-octanesulfonate buffer at pH 4.6 with methanol) to resolve sulfonic acid derivatives .

- NMR : Distinct proton environments in the pyridine ring (δ 8.5–9.0 ppm) and sulfonic acid group (δ 3.5–4.0 ppm) confirm structural integrity .

- Titration : Acid-base titration with standardized NaOH quantifies sulfonic acid content (>98% purity threshold for pharmaceutical applications) .

Q. What are the primary biological or chemical applications of this compound in model systems?

In yeast biosynthesis studies, sulfonic acid derivatives serve as precursors for vitamin B1 (thiamine) synthesis. For example, 4-Amino-2-methyl-5-pyrimidinemethanesulfonic acid is a key intermediate in thiamine pathways, with isotopic labeling (e.g., ¹³C) used to track metabolic flux . In polymer chemistry, sulfonic acid groups enhance proton conductivity in fuel cell membranes when copolymerized with EDOT .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. disulfide formation) impact the synthesis of this compound?

Nitric acid-mediated oxidation of 4-pyridinethiol often produces di-4-pyridyl disulfide dinitrate as a byproduct due to radical coupling. To suppress this:

Q. What strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Conflicting stability reports often arise from:

- pH-dependent degradation : Sulfonic acid groups hydrolyze above pH 7, forming pyridine and sulfate ions. Accelerated stability testing (40°C/75% RH) under buffered conditions (pH 4–6) is critical .

- Metal catalysis : Trace metal impurities (e.g., Fe³⁺) in reagents can accelerate decomposition. Chelating agents like EDTA improve stability .

Meta-analyses of stability studies should stratify data by experimental conditions to identify confounding variables .

Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?

- DFT calculations : Model sulfonic acid group electrophilicity (e.g., Fukui indices) to predict nucleophilic attack sites.

- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO), which stabilize sulfonate anions and enhance reactivity .

Benchmark computational results against experimental kinetic data (e.g., Arrhenius plots) to validate models .

Q. What advanced techniques quantify trace impurities in this compound, and how are detection limits optimized?

- LC-MS/MS : Detect sub-ppm impurities (e.g., residual pyridinethiol) using multiple reaction monitoring (MRM) transitions.

- Ion chromatography : Quantify sulfate ions from degradation with a detection limit of 0.1 µg/mL .

Method validation must include spike-recovery experiments (85–115% recovery) and inter-laboratory reproducibility testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.